molecular formula C22H20N4O2 B1662691 Divin CAS No. 518020-15-0

Divin

Cat. No. B1662691
M. Wt: 372.4 g/mol
InChI Key: YKQOTLGVZXJCIC-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Divin, also known as divinorin A, is a psychoactive compound found in the leaves of Salvia divinorum, a plant native to Mexico. It has been used for centuries by the Mazatec people for spiritual and medicinal purposes. In recent years, divin has gained attention from the scientific community for its potential therapeutic effects on mental health disorders.

Scientific Research Applications

  • Divin as a Small Molecule in Bacterial Research :

    • Divin is a small molecule that impedes bacterial division by disrupting the assembly of proteins at the site of cell septation. It is distinguished from other inhibitors of bacterial cell division and could be significant in the development of new antimicrobial agents. A synthetic route to Divin and its analogs is demonstrated, with some analogs showing increased solubility and potency (Zhou, Eun, Guzei, Weibel, 2013). Another study introduces Divin as a small molecule inhibitor of bacterial cell division, highlighting its unique action in disrupting the assembly of late division proteins and reducing peptidoglycan remodeling at the division site (Eun, Zhou, Kiekebusch, Schlimpert, Trivedi, Bakshi, Zhong, Wahlig, Thanbichler, Weibel, 2013).
  • Divin in the Context of Historical or Cultural Practices :

    • Several papers discuss "Divining" in the context of historical or cultural practices, such as using divining rods for finding underground water or minerals. These studies often explore the psychological, sociological, or historical aspects of divining rather than its scientific validity or application (Mill, 1927), (Lynn, 2001).

properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYTFSYTUAGFR-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Divin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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